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morpholinone

Cat. No.: B122771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of chiral morpholinones, a significant scaffold in medicinal chemistry. The following

sections detail key quantitative data, experimental methodologies for their determination, and a

workflow for the physicochemical characterization of these compounds.

Introduction to Chiral Morpholinones
Chiral morpholinones are a class of heterocyclic compounds that have garnered substantial

interest in drug discovery and development. Their rigid, chiral structure allows for precise three-

dimensional orientation of substituents, which is crucial for selective interactions with biological

targets. The morpholinone core, containing both a lactam and an ether functionality, imparts

unique physicochemical properties that can influence a molecule's solubility, permeability,

metabolic stability, and overall pharmacokinetic profile. Understanding these properties is

paramount for the rational design and optimization of chiral morpholinone-based drug

candidates.
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The following tables summarize key physicochemical properties for a selection of chiral

morpholinones, including the well-characterized drug Aprepitant and its intermediates. This

data is essential for comparative analysis and for developing structure-property relationships

within this class of compounds.

Table 1: pKa and Lipophilicity (LogP) of Selected Chiral Morpholinones

Compound Name Structure pKa LogP

Aprepitant

5-[[(2R,3S)-2-[(1R)-1-

[3,5-

bis(trifluoromethyl)phe

nyl]ethoxy]-3-(4-

fluorophenyl)-4-

morpholinyl]methyl]-1,

2-dihydro-3H-1,2,4-

triazol-3-one

9.7[1][2] 4.8 (at pH 7)[3][4]

(2R,3S)-2-((R)-1-(3,5-

Bis(trifluoromethyl)phe

nyl)ethoxy)-3-(4-

fluorophenyl)morpholi

ne hydrochloride

Intermediate in

Aprepitant synthesis

Not explicitly reported;

expected to be a weak

base.

Not explicitly reported;

expected to be

lipophilic.

(S)-3-(4-

Fluorophenyl)-4-

benzylmorpholin-2-

one

A chiral morpholinone

derivative

Not explicitly reported;

the morpholine

nitrogen is expected

to be weakly basic.

Not explicitly reported.

Table 2: Solubility of Selected Chiral Morpholinones

Compound Name Aqueous Solubility
Solubility in Other
Solvents

Aprepitant

Practically insoluble in water

(3-7 µg/mL in the pH range of

2-10)[2][3][4]

Sparingly soluble in ethanol

and isopropyl acetate; slightly

soluble in acetonitrile.[3]
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Table 3: Spectroscopic and Crystallographic Data of Selected Chiral Morpholinones

Compound Name
Spectroscopic Data (¹H
NMR, ¹³C NMR, IR)

X-ray Crystallography Data

Aprepitant

¹H NMR and ¹³C NMR data are

available and consistent with

its structure. IR spectra show

characteristic peaks for the

functional groups present.[5]

The absolute configuration has

been confirmed by X-ray

crystallography. It exists in

different polymorphic forms.[6]

(2R,3S)-2-((R)-1-(3,5-

Bis(trifluoromethyl)phenyl)etho

xy)-3-(4-

fluorophenyl)morpholine

hydrochloride

Spectroscopic data are used to

confirm the structure and

stereochemistry during

synthesis.

The crystal structure confirms

the relative and absolute

stereochemistry of the chiral

centers.

Other Chiral Morpholinone

Derivatives

Characterized by ¹H NMR, ¹³C

NMR, IR, and Mass

Spectrometry to confirm their

identity and purity.[7][8]

Single crystal X-ray diffraction

is the definitive method for

determining the absolute

configuration of these chiral

molecules.[6]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of chiral

morpholinones are provided below. These protocols are based on standard pharmaceutical

industry practices.

Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the basic nitrogen atom in the morpholinone ring is a

critical parameter influencing ionization and, consequently, solubility and absorption.

Principle: A solution of the chiral morpholinone is titrated with a standardized acid or base. The

pH of the solution is monitored as a function of the volume of titrant added. The pKa is

determined from the resulting titration curve, typically as the pH at the half-equivalence point.
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Methodology:

Sample Preparation: Accurately weigh and dissolve a sample of the chiral morpholinone in a

suitable solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low).

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl)

or a strong base (e.g., NaOH) using an automated titrator or a calibrated pH meter and

burette.

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

The equivalence point is identified as the point of steepest inflection. The pKa is the pH at

which half of the volume of titrant required to reach the equivalence point has been added.

Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which

is a key determinant of its membrane permeability and distribution.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and

water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase

is measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the

concentrations.

Methodology:

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol to

ensure thermodynamic equilibrium.

Partitioning: Dissolve a known amount of the chiral morpholinone in one of the phases. Add

the second phase to create a biphasic system.

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate

partitioning, followed by a period of rest to allow for complete phase separation.

Centrifugation can be used to aid separation.
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Quantification: Carefully sample each phase and determine the concentration of the chiral

morpholinone using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol]

/ [Concentration in aqueous phase]).

Determination of Equilibrium Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and

bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g.,

water, buffer at a certain pH) at a constant temperature until the solution is saturated. The

concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

Sample Preparation: Add an excess amount of the solid chiral morpholinone to a vial

containing the desired solvent.

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation and/or filtration.

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved

compound using a validated analytical method like HPLC.

Result: The measured concentration represents the equilibrium solubility of the compound

under the specified conditions.

Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are

fundamental for the structural elucidation and confirmation of chiral morpholinones.
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¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure,

including the connectivity of atoms and the chemical environment of protons and carbons.

For chiral molecules, the use of chiral shift reagents can help in distinguishing enantiomers.

IR spectroscopy is used to identify the presence of key functional groups, such as the

carbonyl group of the lactam and the C-O-C stretch of the ether linkage.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure

of a molecule, including the absolute configuration of its chiral centers.

Methodology: A single, high-quality crystal of the chiral morpholinone is grown and then

irradiated with X-rays. The diffraction pattern produced is analyzed to determine the precise

arrangement of atoms in the crystal lattice.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of

a novel chiral morpholinone candidate in a drug discovery setting.
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Workflow for Physicochemical Characterization.

This comprehensive guide provides the foundational knowledge and practical methodologies

for the physicochemical characterization of chiral morpholinones. A thorough understanding

and application of these principles are critical for advancing the development of new and

effective medicines based on this important chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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